molecular formula C22H33N3O5 B13846972 (S)-Lisinopril Methyl Ester

(S)-Lisinopril Methyl Ester

Cat. No.: B13846972
M. Wt: 419.5 g/mol
InChI Key: UDMADCOOSGIVJN-FHWLQOOXSA-N
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Description

(S)-Lisinopril Methyl Ester is a derivative of Lisinopril, an angiotensin-converting enzyme inhibitor used primarily in the treatment of hypertension and heart failure. The methyl ester form is often used in synthetic chemistry for various applications, including drug development and biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Lisinopril Methyl Ester typically involves the esterification of Lisinopril. One common method is the reaction of Lisinopril with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as crystallization or chromatography to obtain the desired product in high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester functional group, using reagents like sodium methoxide or potassium hydroxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

(S)-Lisinopril Methyl Ester is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: In studies related to enzyme inhibition and protein interactions.

    Medicine: As a model compound for developing new angiotensin-converting enzyme inhibitors.

    Industry: In the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-Lisinopril Methyl Ester involves the inhibition of the angiotensin-converting enzyme, which plays a crucial role in the renin-angiotensin-aldosterone system. By inhibiting this enzyme, the compound reduces the conversion of angiotensin I to angiotensin II, leading to vasodilation and decreased blood pressure. The molecular targets include the active site of the angiotensin-converting enzyme, where the compound binds and prevents substrate access.

Comparison with Similar Compounds

    Lisinopril: The parent compound, used widely in clinical settings.

    Enalapril: Another angiotensin-converting enzyme inhibitor with similar therapeutic effects.

    Ramipril: Known for its long-lasting effects in hypertension management.

Uniqueness: (S)-Lisinopril Methyl Ester is unique due to its ester functional group, which can be exploited in synthetic chemistry for further modifications. This makes it a valuable intermediate in the development of new pharmaceuticals and biochemical tools.

Properties

Molecular Formula

C22H33N3O5

Molecular Weight

419.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-6-amino-1-[(2S)-2-methoxycarbonylpyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-4-phenylbutanoic acid

InChI

InChI=1S/C22H33N3O5/c1-30-22(29)19-11-7-15-25(19)20(26)17(10-5-6-14-23)24-18(21(27)28)13-12-16-8-3-2-4-9-16/h2-4,8-9,17-19,24H,5-7,10-15,23H2,1H3,(H,27,28)/t17-,18-,19-/m0/s1

InChI Key

UDMADCOOSGIVJN-FHWLQOOXSA-N

Isomeric SMILES

COC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)N[C@@H](CCC2=CC=CC=C2)C(=O)O

Canonical SMILES

COC(=O)C1CCCN1C(=O)C(CCCCN)NC(CCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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